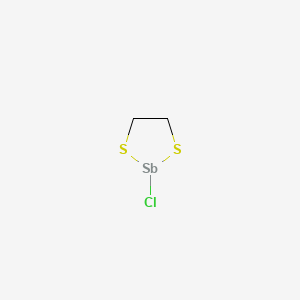
2-Chloro-1,3,2-dithiastibolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,2-dithiastibolane is an organoantimony compound with the molecular formula C2H4ClS2Sb This compound is part of the broader class of dithiastibolanes, which are characterized by the presence of antimony (Sb) atoms in their structure
Métodos De Preparación
The synthesis of 2-Chloro-1,3,2-dithiastibolane typically involves a skeletal substitution reaction. One reported method involves the treatment of 2-chloro-1,3,2-dithiaphospholane with antimony trifluoride (SbF3). This reaction does not lead to the replacement of the chlorine atom but instead results in the formation of this compound in high yield
Análisis De Reacciones Químicas
2-Chloro-1,3,2-dithiastibolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly reported.
Reagents and Conditions: Common reagents used in these reactions include antimony trifluoride (SbF3) and other halogenating agents. The conditions typically involve mild temperatures and controlled environments to ensure high yields and purity of the products.
Aplicaciones Científicas De Investigación
2-Chloro-1,3,2-dithiastibolane has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organometallic compounds.
Biology and Medicine: While specific applications in biology and medicine are not extensively documented, compounds containing antimony are generally of interest for their potential biological activity and therapeutic applications.
Industry: The compound’s unique properties make it a candidate for use in materials science and industrial chemistry, particularly in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3,2-dithiastibolane involves its interaction with various molecular targets and pathways. The presence of antimony in the compound allows it to participate in unique coordination chemistry, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways are subject to ongoing research, but the compound’s ability to form stable complexes with other elements is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
2-Chloro-1,3,2-dithiastibolane can be compared with other similar compounds, such as:
2-Chloro-1,3,2-dithiaphospholane: This compound is structurally similar but contains phosphorus instead of antimony. The substitution of antimony with phosphorus can lead to differences in reactivity and applications.
Other Dithiastibolanes: Compounds within the same class, but with different substituents, can exhibit varying chemical properties and potential applications. The presence of different halogens or organic groups can significantly influence the compound’s behavior.
Propiedades
Número CAS |
3741-30-8 |
|---|---|
Fórmula molecular |
C2H4ClS2Sb |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-chloro-1,3,2-dithiastibolane |
InChI |
InChI=1S/C2H6S2.ClH.Sb/c3-1-2-4;;/h3-4H,1-2H2;1H;/q;;+3/p-3 |
Clave InChI |
QJAJJTVTMVIPPB-UHFFFAOYSA-K |
SMILES canónico |
C1CS[Sb](S1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Nitrodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11942688.png)

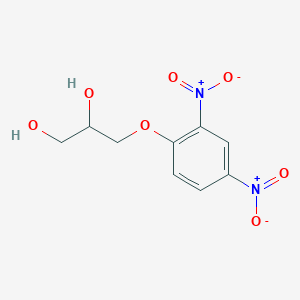

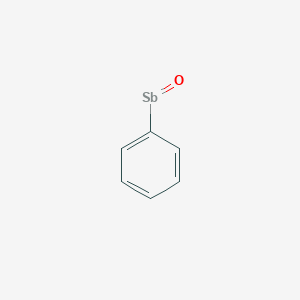
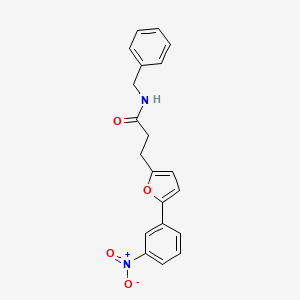
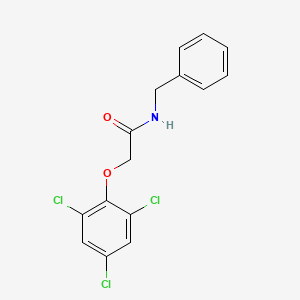
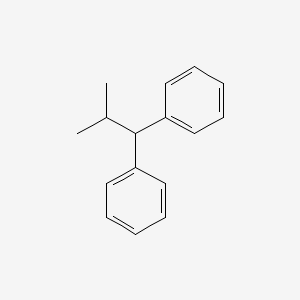
![Methyl n-[(benzyloxy)carbonyl]phenylalanylglycinate](/img/structure/B11942737.png)
![Methyl 4-[(e)-phenyldiazenyl]benzoate](/img/structure/B11942738.png)


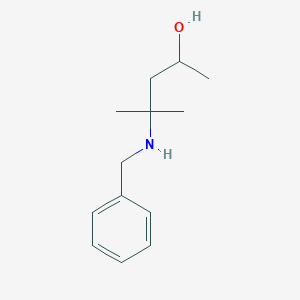
![2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone](/img/structure/B11942783.png)
